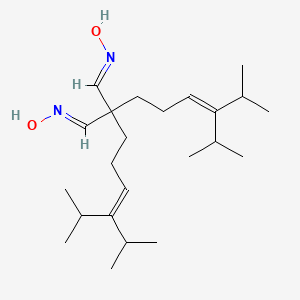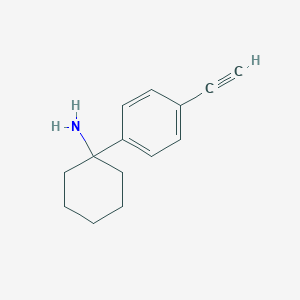
1-(4-Ethynylphenyl)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethynylphenyl)cyclohexanamine is an organic compound with the molecular formula C14H17N It consists of a cyclohexanamine moiety attached to a phenyl ring substituted with an ethynyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenyl)cyclohexanamine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of aniline derivatives using catalysts such as ruthenium or palladium. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Ethynylphenyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The phenyl ring can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include substituted cyclohexanamine derivatives, carbonyl compounds, and various substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4-Ethynylphenyl)cyclohexanamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Ethynylphenyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine: Similar in structure but lacks the ethynyl group, leading to different chemical reactivity and biological activity.
4-Ethynylaniline: Contains the ethynyl group but lacks the cyclohexanamine moiety, resulting in different physical and chemical properties.
Uniqueness: 1-(4-Ethynylphenyl)cyclohexanamine is unique due to the presence of both the ethynyl group and the cyclohexanamine moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H17N |
|---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
1-(4-ethynylphenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C14H17N/c1-2-12-6-8-13(9-7-12)14(15)10-4-3-5-11-14/h1,6-9H,3-5,10-11,15H2 |
InChI-Schlüssel |
OOVQBNWTIUZDJP-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)C2(CCCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Iodo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12837810.png)
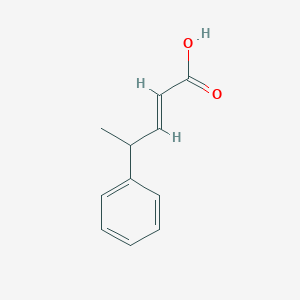


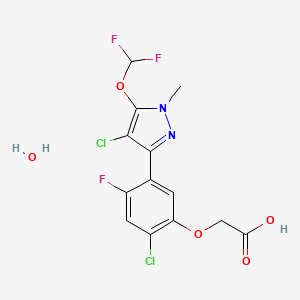

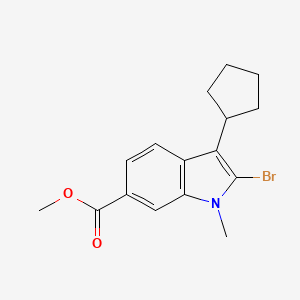

![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12837851.png)
![N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12837854.png)

![2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12837885.png)
![2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid](/img/structure/B12837899.png)
